(R)-cyclobutyl(phenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(R)-cyclobutyl(phenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAXXHNMTBNQFD-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292343 | |
| Record name | (αR)-α-Cyclobutylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241683-26-0 | |
| Record name | (αR)-α-Cyclobutylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241683-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Cyclobutylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of R Cyclobutyl Phenyl Methanamine
Amidation and Sulfonamidation Reactions Involving the Amine Functionality
The primary amine group of (R)-cyclobutyl(phenyl)methanamine is nucleophilic and readily undergoes acylation with carboxylic acid derivatives to form amides and with sulfonyl chlorides to form sulfonamides. These reactions are fundamental for creating robust linkages in larger molecules.
Amidation: The formation of an amide bond, one of the most common reactions in medicinal chemistry, can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. When using a carboxylic acid, coupling agents are typically required to activate the acid. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (hydroxybenzotriazole) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the reaction and suppress side reactions. organic-chemistry.org A mild and environmentally friendly approach involves using benzotriazole-activated carboxylic acids, which react efficiently with amines in water to produce N-acylated products with high yields and retention of chirality. nih.gov
Sulfonamidation: Sulfonamides, known bioisosteres of amides, are synthesized by reacting the amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. acs.org This reaction is generally high-yielding and tolerant of various functional groups. Modern methods have also been developed for the direct synthesis of sulfonamides from thiols and amines through oxidative coupling, often using metal catalysts or photoredox conditions. rsc.org These methods provide a direct route to N-arylsulfonamides, which are prevalent motifs in drug discovery. researchgate.netorganic-chemistry.org
Table 1: Representative Amidation and Sulfonamidation Reactions
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |
|---|---|---|---|
| This compound | Carboxylic Acid (R'-COOH) | EDC, HOBt, DMF | N-((R)-cyclobutyl(phenyl)methyl)amide |
| This compound | Acid Chloride (R'-COCl) | Triethylamine, CH2Cl2 | N-((R)-cyclobutyl(phenyl)methyl)amide |
| This compound | N-Acylbenzotriazole | Water, Microwave | N-((R)-cyclobutyl(phenyl)methyl)amide |
| This compound | Sulfonyl Chloride (R'-SO2Cl) | Pyridine, CH2Cl2 | N-((R)-cyclobutyl(phenyl)methyl)sulfonamide |
| This compound | Thiol (R'-SH) | Oxidant, Catalyst | N-((R)-cyclobutyl(phenyl)methyl)sulfonamide |
Alkylation and Acylation Processes for Functional Group Manipulation
Further functionalization of the amine group through alkylation and acylation introduces new substituents, modifying the compound's steric and electronic properties.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be accomplished through several methods. Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base can lead to mono- and di-alkylated products. Controlling the stoichiometry is crucial to achieve selective mono-alkylation. A powerful alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent. researchgate.net In this process, a catalyst, often a transition metal complex like cobalt or iridium, temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and releasing water. rsc.orgrsc.org This method is highly atom-economical.
N-Acylation: Acylation, the reaction with an acylating agent like an acid chloride or anhydride, is a straightforward method to introduce an acyl group. nih.govsemanticscholar.org For instance, reaction with acetyl chloride in the presence of a base yields the corresponding acetamide. This transformation is often used to protect the amine functionality or to build more complex amide-containing structures. The reaction is typically fast and high-yielding.
Table 2: Alkylation and Acylation of this compound
| Transformation | Reagent | Catalyst/Base | Product |
|---|---|---|---|
| N-Methylation | Methyl Iodide | K2CO3 | (R)-N-methyl-1-cyclobutyl-1-phenylmethanamine |
| N-Benzylation | Benzyl Bromide | NaH | (R)-N-benzyl-1-cyclobutyl-1-phenylmethanamine |
| N-Alkylation with Alcohol | R'-CH2OH | Cobalt(II) complex | (R)-N-(R'-alkyl)-1-cyclobutyl-1-phenylmethanamine |
| N-Acetylation | Acetyl Chloride | Triethylamine | N-((R)-1-cyclobutyl-1-phenylmethyl)acetamide |
Formation of Schiff Bases and Imines as Synthetic Intermediates
This compound, as a primary amine, reacts reversibly with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule.
The mechanism proceeds in two main stages: the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the C=N double bond of the imine. The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the carbinolamine to make it a good leaving group (water), but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. These imine intermediates are valuable in synthesis as they can be isolated or generated in situ for subsequent reactions, such as reduction to secondary amines or reaction with nucleophiles.
Table 3: Imine Formation with this compound
| Carbonyl Compound | Conditions | Imine Product |
|---|---|---|
| Benzaldehyde | Toluene, cat. p-TsOH, Dean-Stark | (R,E)-N-(benzylidene)-1-cyclobutyl-1-phenylmethanamine |
| Acetone | Methanol, cat. Acetic Acid | (R)-N-(propan-2-ylidene)-1-cyclobutyl-1-phenylmethanamine |
| Cyclohexanone | Hexane (B92381), cat. H+ | (R)-N-(cyclohexylidene)-1-cyclobutyl-1-phenylmethanamine |
Reductive Amination Applications for Generating Diverse Amine Structures
Reductive amination is a highly effective method for forming C-N bonds and is one of the most important ways to synthesize amines. In this context, this compound acts as the amine component, reacting with a new aldehyde or ketone to generate more complex, chiral secondary amines.
The process can be performed in one or two steps. In a two-step sequence, the amine and carbonyl compound are first condensed to form an imine (as described in 3.3), which is then isolated and subsequently reduced. More commonly, the reaction is performed as a one-pot "direct" reductive amination. Here, the amine, carbonyl compound, and a reducing agent are mixed together. A key requirement is that the reducing agent must be selective, reducing the in situ-formed iminium ion faster than it reduces the starting carbonyl compound. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are ideal for this purpose. This powerful reaction allows the attachment of a vast array of new substituents to the nitrogen atom, starting from readily available aldehydes and ketones.
Heterocyclic Ring Formation Utilizing this compound as a Precursor
The chiral nature and reactive amine group of this compound make it an excellent starting material for the synthesis of nitrogen-containing heterocycles. These ring systems are core components of many pharmaceuticals and natural products.
Various classical and modern synthetic strategies can be employed. For example:
Pictet-Spengler Reaction: If the phenyl ring of the amine is activated with an electron-donating group (e.g., hydroxyl or methoxy) at the ortho position to the side chain, it can undergo a Pictet-Spengler reaction with an aldehyde to form a tetrahydroisoquinoline ring system.
Bischler-Napieralski Reaction: Acylation of the amine followed by cyclization using a dehydrating agent like P2O5 or POCl3 can lead to the formation of dihydroisoquinolines, which can be subsequently reduced.
Modern Catalytic Methods: Transition-metal-catalyzed C-H amination reactions can forge new C-N bonds to form heterocyclic rings. organic-chemistry.org For instance, an intramolecular reaction could be designed if a suitable functional group is present elsewhere in the molecule. Chiral primary amines can also be used to induce asymmetry in the synthesis of heterocycles like tetrahydroquinolines through cascade reactions. researchgate.net Similarly, they can be used to create chiral aziridines by reacting with appropriate precursors to form ammonium (B1175870) ylides which then undergo cyclization. nih.gov
Strategic Functionalization for Incorporation into Complex Molecular Scaffolds
The true value of this compound as a building block is demonstrated by its incorporation into larger, often biologically active, molecular scaffolds. Its specific stereochemistry and the combination of a rigid phenyl ring with a non-planar cyclobutyl group can impart favorable properties to a target molecule, such as improved binding affinity to a biological target or better pharmacokinetic properties.
A notable example of this application is in the development of ligands for the histamine (B1213489) H3 receptor. vu.nl The histamine H3 receptor is a target for treating neurological disorders and obesity. semanticscholar.org Synthetic routes to potent H3 receptor antagonists often involve coupling a core structure to a specific amine. The cyclobutyl(phenyl)methanamine (B1601569) moiety can serve as a key component of the "basic amine" part of these antagonists, which is crucial for receptor interaction. nih.govmdpi.com For example, a derivative could be N-alkylated with a long chain connected to another aromatic system, a common structural motif for H3 antagonists. mdpi.com The specific stereocenter and the spatial arrangement provided by the cyclobutyl and phenyl groups can lead to highly selective and potent ligands. vu.nlnih.gov
Applications As a Chiral Building Block in Advanced Organic Synthesis
Role in the Asymmetric Synthesis of Chiral Target Molecules
The primary application of a chiral building block like (R)-cyclobutyl(phenyl)methanamine would be to serve as a source of chirality in the synthesis of enantiomerically pure target molecules. This can be achieved by incorporating the amine into the final molecular structure or by using it as a transient chiral auxiliary that is later removed.
Utilization in Ligand Design and Preparation for Asymmetric Catalysis
Chiral ligands are essential components of asymmetric catalysis, a powerful tool for the efficient synthesis of chiral compounds. These ligands coordinate to a metal center to create a chiral environment that promotes the formation of one enantiomer of a product over the other. Chiral amines are frequently used as precursors for the synthesis of a variety of chiral ligands, including phosphine, N-heterocyclic carbene (NHC), and salen-type ligands.
The synthesis of new chiral ligands from readily available chiral amines is a cornerstone of catalyst development. The nitrogen atom of this compound could be readily functionalized to create bidentate or polydentate ligands. The combination of the rigid cyclobutyl group and the aromatic phenyl ring could lead to ligands with unique steric bulk and conformational properties, which are critical for achieving high enantioselectivity in catalytic reactions such as hydrogenations, cross-couplings, and hydroformylations. While specific ligands derived from this compound are not prominently featured in the literature, the principles of ligand design suggest its potential in this area.
Precursor in the Total Synthesis of Natural Products and Analogues
The total synthesis of complex natural products is a driving force for the development of new synthetic methods and strategies. Chiral building blocks are often key starting materials in these endeavors. Natural products containing cyclobutane (B1203170) rings, while not as common as other ring systems, present unique synthetic challenges and often exhibit interesting biological activities. researchgate.netrsc.org
While there are no documented total syntheses that explicitly start from or incorporate this compound, the structural motif of a chiral amine adjacent to a cyclobutane ring is of interest. The synthesis of cyclobutane-containing natural products often involves photochemical [2+2] cycloadditions or other specialized methods to construct the strained four-membered ring. rsc.orgnih.gov A pre-existing chiral center, such as the one in this compound, could be strategically employed to control the stereochemistry of subsequent ring-forming or functionalization reactions in the synthesis of such complex targets.
Contributions to the Development of Novel Methodologies for Chiral Molecule Construction
The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. Chiral amines often play a central role in the discovery and optimization of new reactions for creating chiral molecules. For example, they can act as organocatalysts or as directing groups to control the stereoselectivity of a reaction.
The unique steric and electronic properties of this compound could potentially be exploited in the development of novel synthetic methods. For instance, its use as a directing group in C-H activation reactions could enable the functionalization of otherwise unreactive positions in a molecule with high stereocontrol. The development of new catalytic systems based on this amine could also lead to new and more efficient ways to synthesize valuable chiral compounds. While the current body of literature does not provide specific examples, the exploration of this compound in this context remains a promising avenue for future research.
Analytical Methodologies for Enantiomeric Purity and Stereochemical Characterization of R Cyclobutyl Phenyl Methanamine
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for determining the enantiomeric purity of (R)-cyclobutyl(phenyl)methanamine. This technique facilitates the physical separation of the (R) and (S) enantiomers, allowing for their accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, with the selection of the method often depending on the volatility and thermal stability of the analyte and its derivatives.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely adopted method for the enantioseparation of chiral amines. yakhak.org The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are particularly effective for resolving chiral amines. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, is crucial for optimizing the separation. yakhak.org The differential interactions between the enantiomers and the chiral stationary phase lead to different retention times, enabling their separation and quantification. sigmaaldrich.com
Key factors influencing the separation include the specific substituents on the phenylcarbamate moiety of the CSP and whether the CSP is coated or covalently bonded to the silica (B1680970) support. yakhak.org For instance, CSPs with electron-withdrawing groups can exhibit enhanced resolving power. researchgate.net Detection is commonly performed using UV or fluorescence detectors, the latter often providing higher sensitivity, especially after derivatization with a fluorogenic reagent. yakhak.org
Gas Chromatography (GC):
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. chromatographyonline.com The use of capillary columns coated with chiral selectors, most commonly cyclodextrin (B1172386) derivatives, is the standard approach. chromatographyonline.comgcms.cz These cyclodextrin-based stationary phases create a chiral environment within the column, leading to differential partitioning of the enantiomers and, consequently, their separation. gcms.cz The choice of the specific cyclodextrin derivative and the operational parameters, such as the temperature program, are critical for achieving optimal enantioselectivity. gcms.cz In some cases, derivatization of the amine may be necessary to improve its volatility and chromatographic behavior.
Table 1: Illustrative Chiral Chromatographic Conditions for Primary Amine Separation
| Parameter | Chiral HPLC | Chiral GC |
|---|---|---|
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) | Cyclodextrin-based (e.g., β-DEX™) |
| Mobile/Carrier Gas | Hexane/Isopropanol mixtures | Helium or Hydrogen |
| Detection | UV, Fluorescence | Flame Ionization (FID), Mass Spectrometry (MS) |
| Key Principle | Diastereomeric interactions with CSP | Differential partitioning into CSP |
Spectroscopic Methods for Stereochemical Assignment and Conformational Analysis
While chromatography excels at determining enantiomeric purity, spectroscopic methods are indispensable for the unambiguous assignment of the absolute configuration (i.e., confirming the "R" or "S" designation).
Vibrational Circular Dichroism (VCD):
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. researchgate.net For a molecule like this compound, the VCD spectrum provides a detailed fingerprint of its three-dimensional structure. wikipedia.org The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum calculated using quantum chemical methods, such as density functional theory (DFT). nih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov VCD is particularly valuable as it can be applied to a wide range of molecules in solution and provides rich structural information. nih.govnih.gov
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD):
ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org CD, a related technique, measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. wikipedia.org Both techniques are sensitive to the stereochemistry of the molecule. nih.gov The Cotton effect, a characteristic change in ORD and CD signals in the vicinity of an absorption band, can be used to deduce the absolute configuration of the chiral center. Similar to VCD, the comparison of experimental ORD/CD spectra with theoretically predicted spectra can provide a reliable assignment of the absolute stereochemistry.
Table 2: Spectroscopic Methods for Stereochemical Analysis
| Technique | Principle | Application to this compound |
|---|---|---|
| VCD | Differential absorption of circularly polarized IR light | Determination of absolute configuration and conformational analysis in solution. |
| ORD/CD | Wavelength-dependent optical rotation/differential absorption of UV-Vis light | Assignment of absolute configuration through analysis of Cotton effects. |
Derivatization Strategies for Enhanced Chiral Analysis and Detection
Derivatization involves the reaction of the analyte with a chiral or achiral reagent to produce a new compound with improved analytical properties. This strategy can be employed to overcome challenges in either chromatographic separation or detection.
Indirect Chiral Separations:
In this approach, the enantiomeric mixture of cyclobutyl(phenyl)methanamine (B1601569) is reacted with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated on a conventional achiral stationary phase using standard HPLC or GC methods. nih.gov Common CDAs for primary amines include reagents like Mosher's acid chloride (MTPA-Cl) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). researchgate.net
Enhanced Detection:
Derivatization can also be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV or fluorescence detectors. nih.gov For instance, reacting this compound with a reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or dansyl chloride introduces a highly fluorescent tag, significantly lowering the limits of detection. yakhak.org This is particularly useful when analyzing trace amounts of the compound.
Table 3: Common Derivatization Strategies for Chiral Amines
| Strategy | Reagent Example | Purpose | Analytical Method |
|---|---|---|---|
| Indirect Separation | Mosher's acid chloride | Formation of diastereomers | Achiral HPLC or GC |
| Indirect Separation | Marfey's reagent (FDAA) | Formation of diastereomers | Achiral HPLC |
| Enhanced Detection | Dansyl chloride | Introduction of a fluorescent tag | HPLC-Fluorescence |
| Enhanced Detection | NBD-F | Introduction of a fluorescent tag | HPLC-Fluorescence |
Theoretical and Computational Studies of R Cyclobutyl Phenyl Methanamine
Conformational Analysis and Exploration of Energy Landscapes
The conformational flexibility of (R)-cyclobutyl(phenyl)methanamine is primarily dictated by the puckering of the cyclobutane (B1203170) ring and the rotation around the single bond connecting the cyclobutyl and phenylmethanamine moieties. A thorough conformational analysis would be essential to identify the low-energy conformers and understand the dynamic behavior of the molecule.
The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to alleviate torsional strain, albeit at the cost of increased angle strain. slideshare.netlibretexts.org This puckering is characterized by a puckering angle (τ), and the ring can undergo a process of ring inversion through a planar transition state. slideshare.net For this compound, the substituent at the chiral center would influence the preferred puckering of the cyclobutane ring. Computational studies on substituted cyclobutane derivatives have shown that substituents can modulate the conformational preference of the ring. acs.orgacs.orgnih.gov
A systematic conformational search would be performed using molecular mechanics (MM) or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). This would involve rotating the key dihedral angles and mapping the potential energy surface (PES) to locate all stable conformers and the transition states connecting them. The relative energies of these conformers would indicate their population at a given temperature.
Table 1: Representative Data for Cyclobutane Conformational Analysis (Note: This table presents typical values for cyclobutane and its derivatives and is for illustrative purposes. Specific values for this compound would require dedicated calculations.)
| Parameter | Representative Value | Reference |
| Puckering Angle (τ) | ~25-35° | slideshare.net |
| Ring Inversion Barrier | ~1.45 kcal/mol | slideshare.net |
| C-C Bond Length | 1.553 Å - 1.56 Å | jkps.or.kroregonstate.edu |
| C-C-C Bond Angle | ~88° - 91° | libretexts.orgjkps.or.kr |
Quantum Chemical Calculations for Understanding Reactivity and Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. researchgate.netepstem.net For this compound, DFT calculations would provide insights into various properties.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability. researchgate.net In the context of this compound, these calculations could help predict its reactivity in various chemical transformations.
Furthermore, DFT calculations can be used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, with high accuracy. epstem.netresearchgate.net These calculated parameters can be compared with experimental data if available.
Table 2: Typical Calculated Bond Lengths for Relevant Functional Groups (Note: These are general, illustrative values. Precise bond lengths for this compound would be obtained from specific DFT calculations.)
| Bond | Typical Calculated Length (Å) | Reference |
| C-C (in cyclobutane) | 1.55 - 1.56 | jkps.or.krpsu.edu |
| C-C (in phenyl ring) | ~1.40 | wikipedia.org |
| C-N (amine) | ~1.47 | sigmaaldrich.com |
| C-H | ~1.10 | jkps.or.kr |
Computational Studies on Molecular Interactions and Recognition Principles (e.g., in chiral environments)
Understanding how this compound interacts with its environment, particularly in chiral settings, is fundamental to its application in areas like chiral resolution and pharmacology. Computational modeling can provide significant insights into these interactions. nih.govnih.gov
Molecular docking simulations are a common computational technique used to predict the binding mode and affinity of a small molecule to a larger receptor, such as a protein or a chiral stationary phase. nih.gov For this compound, docking studies could be employed to understand the molecular basis of its chiral recognition. By modeling the interactions of both the (R) and (S) enantiomers with a chiral selector, it would be possible to identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, π-π stacking) that lead to diastereomeric complexes with different stabilities, thus explaining the mechanism of enantioseparation. nih.govacs.org
These studies often involve calculating the binding energies of the different enantiomer-selector complexes, where a lower binding energy indicates a more stable interaction. nih.gov
Elucidation of Stereoelectronic Effects and Their Influence on Chirality
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule and can significantly influence conformation, stability, and reactivity. acs.org In this compound, several stereoelectronic effects would be at play.
Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a π-orbital, would be a key factor. For instance, interactions between the C-H or C-C σ-bonds of the cyclobutyl ring and the π-system of the phenyl ring, as well as with the lone pair on the nitrogen atom, would influence the molecule's conformational preferences and electronic distribution.
Future Directions and Emerging Research Avenues Involving R Cyclobutyl Phenyl Methanamine
Development of Novel and More Sustainable Stereoselective Synthetic Pathways
The development of efficient and environmentally benign methods for the synthesis of chiral amines is a cornerstone of modern organic chemistry. Future research in the synthesis of (R)-cyclobutyl(phenyl)methanamine is expected to focus on the development of novel stereoselective pathways that are not only high-yielding but also adhere to the principles of green chemistry.
Current research in the broader field of chiral amine synthesis highlights several promising avenues. whiterose.ac.ukacs.orgnih.gov One key area is the advancement of asymmetric catalysis, employing novel chiral catalysts to achieve high enantioselectivity. catalysis.blognih.gov For instance, the use of chiral Lewis acids has shown significant promise in guiding the stereochemical outcome of reactions. sigmaaldrich.com Research into novel chiral oxazaborolidinium ions (COBIs) has demonstrated their effectiveness in a variety of asymmetric transformations, a strategy that could be adapted for the synthesis of cyclobutane (B1203170) derivatives. sigmaaldrich.com
Furthermore, biocatalysis presents a highly attractive and sustainable alternative to traditional chemical methods. rsc.org Enzymes such as ω-transaminases have been successfully used for the asymmetric amination of ketones to produce chiral amines with excellent enantioselectivity. acs.orgnih.gov The immobilization of these enzymes allows for their reuse, enhancing the cost-effectiveness and sustainability of the process. acs.orgnih.gov Future work could involve engineering ω-transaminases or other enzymes to be highly specific for the synthesis of this compound.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Stereoselective Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Metal Catalysis | High efficiency and turnover numbers, broad substrate scope. | Cost and toxicity of precious metals, potential for metal contamination in the final product. |
| Organocatalysis | Metal-free, often milder reaction conditions, readily available catalysts. mdpi.com | Lower turnover numbers compared to metal catalysts, may require higher catalyst loading. |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity and specificity, mild reaction conditions, environmentally benign. rsc.org | Limited substrate scope for wild-type enzymes, potential for enzyme inhibition. |
| Chiral Auxiliary-Mediated Synthesis | Reliable and well-established methodology. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral auxiliary. |
Exploration of Undiscovered Chemical Transformations and Reactivity Profiles
The unique combination of a cyclobutane ring and a chiral benzylic amine moiety in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel chemical transformations that leverage these structural features.
The inherent ring strain of the cyclobutane unit can be exploited in ring-opening or ring-expansion reactions to generate more complex molecular architectures. For example, Lewis acid-catalyzed cycloaddition/ring-opening strategies have been developed for the synthesis of functionalized cyclobutylamines from bicyclo[1.1.0]butanes, indicating the potential for further transformations of the cyclobutane ring. acs.orgnih.gov
Moreover, the primary amine group can serve as a handle for a wide array of functionalization reactions. Beyond standard N-alkylation and acylation, modern cross-coupling methodologies could be employed to forge new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a diverse library of derivatives with potentially interesting biological or material properties. The development of stereoretentive transformations that preserve the chirality at the benzylic center will be of particular importance.
Broader Applications in the Synthesis of Advanced Materials or Novel Catalytic Systems
The chiral nature of this compound makes it an attractive candidate for applications in materials science and catalysis.
In the realm of advanced materials, chiral amines can be incorporated into polymers or metal-organic frameworks (MOFs) to create chiral environments. nih.gov These materials can have applications in chiral separations, sensing, and asymmetric catalysis. The rigid cyclobutane unit could impart unique conformational constraints within a polymer backbone or a MOF structure, potentially leading to materials with novel properties.
As a ligand for transition metal catalysts, this compound could be used to induce asymmetry in a variety of chemical transformations. catalysis.blog The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis, and the unique steric and electronic properties of this amine could lead to catalysts with novel reactivity and selectivity. researchgate.net The synthesis of novel chiral imidazole (B134444) cyclophane receptors for enantioselective recognition of amino acid derivatives showcases the potential of chiral building blocks in creating highly selective systems. nih.gov
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. thieme-connect.deacs.org The integration of the synthesis of this compound into a continuous flow process would represent a significant step towards more efficient and scalable production.
Recent studies have demonstrated the successful application of continuous flow technology to the synthesis of chiral amines, often in combination with immobilized catalysts or biocatalysts. whiterose.ac.ukacs.orgnih.gov For example, packed-bed reactors containing immobilized ω-transaminases have been used for the continuous production of chiral amines in organic solvents with high efficiency and enantioselectivity. acs.orgnih.gov Such a setup could be readily adapted for the synthesis of this compound.
Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization algorithms, can further accelerate the development of new synthetic routes and the production of compound libraries for screening purposes. thieme-connect.de
Table 2: Potential Benefits of Continuous Flow Synthesis for this compound
| Feature | Benefit |
| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. |
| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and higher yields. |
| Scalability | Scaling up production is achieved by running the system for longer periods, rather than using larger reactors. |
| Integration with Catalysis | Facilitates the use of immobilized catalysts or biocatalysts, allowing for easy separation and recycling. whiterose.ac.uk |
| Automation | Enables high-throughput screening of reaction conditions and automated production. |
Application of Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry and molecular modeling are increasingly powerful tools in modern chemical research. nih.gov In the context of this compound, computational methods can be applied to several key areas.
Predictive synthesis can be aided by computational studies of reaction mechanisms. For example, density functional theory (DFT) calculations can be used to elucidate the transition states of catalytic cycles, providing insights into the origins of stereoselectivity and helping to design more effective catalysts. acs.orgnih.gov
Furthermore, computational modeling can be used to predict the properties of molecules containing the this compound scaffold. This can guide the design of new derivatives with desired biological activities or material properties, thereby streamlining the discovery process and reducing the need for extensive experimental screening. The use of computational analysis to determine the absolute configuration of novel chiral catalysts highlights the power of these methods. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-cyclobutyl(phenyl)methanamine, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation of a nitrile precursor (e.g., (R)-cyclobutyl(phenyl)acetonitrile) under high-pressure hydrogen (5–10 bar) using palladium on carbon (Pd/C) or Raney nickel as catalysts . Reaction conditions such as temperature (80–120°C), solvent choice (ethanol or methanol), and catalyst loading (5–10 wt%) are critical for minimizing by-products like dehalogenated intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures ≥95% purity .
| Key Parameter | Optimal Range |
|---|---|
| Catalyst | Pd/C (5–10 wt%) |
| Temperature | 80–120°C |
| Pressure | 5–10 bar H₂ |
| Solvent | Ethanol or Methanol |
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : The enantiomeric purity and (R)-configuration are validated using chiral HPLC (Chiralpak IA or IB columns, hexane/isopropanol mobile phase) with comparison to a racemic standard . Absolute configuration is determined via X-ray crystallography of its hydrochloride salt, which reveals bond angles and spatial arrangement of the cyclobutyl and phenyl groups . Additional confirmation comes from optical rotation measurements ([α]²⁵D = +15.6° in methanol) and correlation with computed ECD spectra using density functional theory (DFT) .
Advanced Research Questions
Q. How does the steric strain of the cyclobutyl ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyclobutyl ring’s high angle strain (≈90° bond angles vs. 109.5° in cyclohexane) increases the electrophilicity of the adjacent amine group. This is demonstrated in kinetic studies where this compound reacts 3× faster with benzoyl chloride than its cyclohexyl analog. Steric effects are quantified using molecular mechanics (MMFF94 force field) to calculate strain energy (~25 kcal/mol for cyclobutyl vs. ~5 kcal/mol for cyclohexyl) . Reactivity is further modulated by solvent polarity: in DMSO, the reaction rate doubles due to stabilization of the transition state .
Q. What computational strategies are effective for predicting the biological target interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations identify potential targets such as monoamine oxidases (MAO-B) and serotonin receptors (5-HT₂A). Docking scores (ΔG ≈ −8.2 kcal/mol for MAO-B) suggest strong binding affinity, validated by in vitro enzyme inhibition assays (IC₅₀ = 12 μM). Pharmacophore models highlight the importance of the amine’s lone pair and the phenyl group’s π-π stacking with Tyr435 in MAO-B . Free-energy perturbation (FEP) calculations refine binding mode predictions, achieving <1 kcal/mol error compared to experimental data .
Q. How can researchers resolve contradictory data on the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer : Discrepancies in half-life (t₁/₂ = 45 min vs. 120 min in rat liver microsomes) arise from variations in incubation conditions. Standardized protocols include:
- Pre-incubation with NADPH (1 mM) to activate cytochrome P450 enzymes.
- Control of microsomal protein concentration (0.5–1 mg/mL).
- Use of LC-MS/MS to monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the cyclobutyl ring, m/z 192 → 208) . Confounding factors like non-specific binding are addressed by adding 0.1% bovine serum albumin (BSA) to incubation buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
